molecular formula C14H21N3O3S B2644431 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine CAS No. 954634-86-7

1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine

Cat. No. B2644431
CAS RN: 954634-86-7
M. Wt: 311.4
InChI Key: MKQGETVZXXYFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of drugs known as protein kinase inhibitors, which are used to treat cancer and other diseases by inhibiting the activity of specific enzymes involved in cell signaling pathways.

Mechanism of Action

1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine inhibits the activity of several protein kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function and proliferation. By inhibiting these enzymes, this compound can potentially block the activation and proliferation of immune cells, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lymphoma and leukemia cell lines. In vivo studies in animal models have shown that this compound can reduce disease activity in models of autoimmune diseases and inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine is its specificity for protein kinases involved in immune cell function and proliferation. This specificity may allow for targeted therapy with reduced side effects compared to traditional chemotherapy. However, one limitation of this compound is its potential for off-target effects, which may limit its therapeutic efficacy in some cases.

Future Directions

There are several potential future directions for research on 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine. One area of interest is the development of combination therapies that include this compound and other targeted therapies or immunotherapies. Another area of interest is the identification of biomarkers that can predict response to this compound therapy. Additionally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in various diseases.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine involves a multi-step process that begins with the reaction of 2-pyrrolidone with benzyl bromide to form N-benzyl-2-pyrrolidone. This intermediate is then reacted with dimethylsulfamide to form N-benzyl-4-(dimethylsulfamoyl)-2-pyrrolidone. Finally, the addition of formaldehyde and sodium cyanoborohydride leads to the formation of this compound.

Scientific Research Applications

1-Benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has been shown to inhibit the activity of several protein kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune cell function and proliferation. These findings suggest that this compound may have potential as a targeted therapy for the treatment of various diseases.

properties

IUPAC Name

1-benzyl-4-[(dimethylsulfamoylamino)methyl]-2-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)15-9-13-8-14(18)17(11-13)10-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQGETVZXXYFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1CC(=O)N(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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